6-Ethylchrysene

Übersicht

Beschreibung

Molecular Structure Analysis

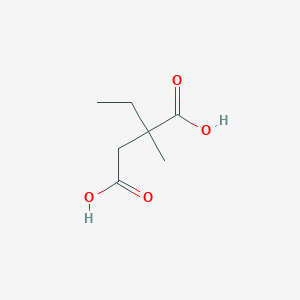

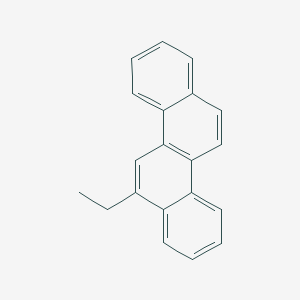

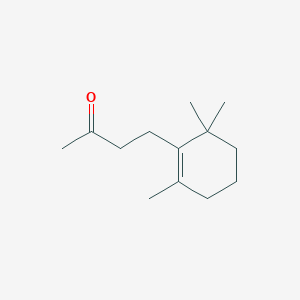

The molecular structure of 6-Ethylchrysene consists of a chrysene core with an ethyl group attached at the 6th position . The InChI string for 6-Ethylchrysene isInChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 . The compound has a complexity of 333 and a topological polar surface area of 0 Ų . Physical And Chemical Properties Analysis

6-Ethylchrysene has a molecular weight of 256.3 g/mol and a XLogP3-AA value of 6.5 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of 6-Ethylchrysene are 256.125200510 g/mol . The compound has a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen

Photoirradiation Leading to Lipid Peroxidation

The study of light-induced lipid peroxidation by ethylchrysenes, including 6-Ethylchrysene, has been conducted. It was found that photoirradiation of these compounds with UVA light in the presence of methyl linoleate all resulted in lipid peroxidation . This research can be crucial in understanding the effects of PAHs on biological systems.

Synthesis of Isomeric Ethylchrysenes

The synthesis of all the six isomeric ethylchrysenes, including 6-Ethylchrysene, has been reported. The synthesis process involves reaction with specific compounds followed by dehydration and dehydrogenation . This research is fundamental in the field of organic chemistry and can be used in various applications.

Environmental Pollution Studies

As a type of PAH, 6-Ethylchrysene can be used in environmental pollution studies. PAHs are a large class of persistent organic compounds composed of two or more fused aromatic rings. They are generated from the incomplete combustion of organic materials, which widely involve natural sources and anthropogenic activities .

Genotoxicity Studies

PAHs, including 6-Ethylchrysene, are widespread genotoxic environmental pollutants . They can be used in genotoxicity studies to understand the impact of these pollutants on genetic material.

Risk Assessment

The exposure–risk relationship of PAHs, including 6-Ethylchrysene, can be established to make scientific suggestions for the protection of public health . This can be used in risk assessment studies to understand the potential risks associated with exposure to these compounds.

Wirkmechanismus

Target of Action

6-Ethylchrysene, a representative C2-alkylated polycyclic aromatic hydrocarbon (AlkPAH), primarily targets the P450 and AKR enzymes . These enzymes play a crucial role in the metabolic activation of 6-Ethylchrysene .

Mode of Action

The interaction of 6-Ethylchrysene with its primary targets, the P450 and AKR enzymes, leads to its metabolic activation . This activation involves the formation of bis-electrophiles, i.e., a mono-diol-epoxide and a mono-ortho-quinone within the same structure, bis-diol-epoxides, and bis-ortho-quinones .

Biochemical Pathways

The metabolic activation of 6-Ethylchrysene by P450 and AKR enzymes is followed by metabolic detoxification of the ortho-quinone . This detoxification process involves the interception of its redox cycling capability by catechol-O-methyltransferase and sulfotransferase enzymes . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research.

Pharmacokinetics

Its metabolic activation and subsequent detoxification suggest that it undergoes significant metabolic transformations

Result of Action

The metabolic activation of 6-Ethylchrysene results in the formation of various metabolites . These include 6-EC-tetraol isomers, O-monomethyl-O-monosulfonated-6-EC-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-EC-ortho-quinone . These metabolites could potentially be used as biomarkers of human exposure to 6-Ethylchrysene .

Action Environment

The action of 6-Ethylchrysene can be influenced by environmental factors. For instance, its oxidation exhibits slow kinetics, with only 20% reacted by 300 minutes . This suggests that environmental conditions, such as the presence of oxidizing agents, could influence the rate of its metabolic activation and hence its action, efficacy, and stability .

Eigenschaften

IUPAC Name |

6-ethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-2-14-13-20-17-9-4-3-7-15(17)11-12-19(20)18-10-6-5-8-16(14)18/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYTTGSPQNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181767 | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethylchrysene | |

CAS RN |

2732-58-3 | |

| Record name | 6-Ethylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-ethylchrysene interact with the human body and what are the potential downstream effects?

A1: Research indicates that 6-ethylchrysene undergoes metabolic activation in human liver cells (HepG2) through enzymatic processes involving P450 and AKR enzymes []. This activation leads to the formation of reactive metabolites, primarily 6-ethylchrysene-tetraol isomers via the diol-epoxide pathway []. Additionally, the ortho-quinone pathway contributes to the formation of O-monomethyl-O-monosulfonated-6-ethylchrysene-catechol, its monohydroxy products, and N-acetyl-l-cysteine (NAC)-6-ethylchrysene-ortho-quinone []. These metabolites highlight potential detoxification mechanisms but also raise concerns about the potential for DNA damage and toxicity, as some of these metabolites are known to be reactive and capable of binding to DNA. Further research is needed to fully elucidate the long-term health effects of 6-ethylchrysene exposure.

Q2: What is the environmental fate of 6-ethylchrysene and its potential impact on marine organisms?

A2: Studies show that 6-ethylchrysene, when part of oil-suspended particulate matter aggregates (OSAs), can be bioaccumulated by marine organisms like the clam Mactra veneriformis []. This bioaccumulation follows a bell-shaped pattern, peaking at around 30 days of exposure []. Interestingly, the accumulation levels are influenced by the activity of specific marine bacteria like Gammaproteobacteria, which play a role in hydrocarbon degradation []. This finding suggests a complex interplay between environmental pollutants, marine organisms, and the microbial community in oil spill scenarios. It underscores the importance of understanding these interactions for effective bioremediation strategies and ecological risk assessment.

Q3: How does the structure of 6-ethylchrysene influence its ability to induce lipid peroxidation upon exposure to UVA light?

A3: Research has demonstrated that the position of the ethyl group on the chrysene ring significantly influences the compound's ability to induce lipid peroxidation when exposed to UVA light []. Specifically, 6-ethylchrysene exhibits lower lipid peroxidation potential compared to chrysene and other ethylchrysene isomers with the ethyl group at positions 1, 2, 3, 4, or 5 []. This suggests that the C6 position of the ethyl group hinders the photochemical reactions responsible for generating reactive oxygen species that lead to lipid peroxidation. This structure-activity relationship provides valuable insights into the phototoxicity mechanisms of PAHs and can inform risk assessment of environmental pollutants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)